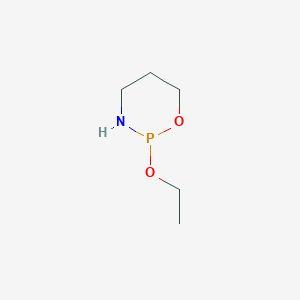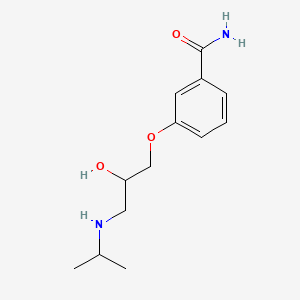
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a hydroxy group and an isopropylamino group attached to the propoxy side chain. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- typically involves the reaction of benzamide with appropriate reagents to introduce the hydroxy and isopropylamino groups. One common method involves the use of a chiral synthesis strategy to achieve high enantioselectivity. The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using cost-effective starting materials and efficient reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Metoprolol: A selective β1 blocker used in the treatment of hypertension.
Atenolol: Another β1 blocker with similar applications.
Nipradilol: A β-blocker with nitric oxide donative action.
Uniqueness
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- is unique due to its specific structural features and the presence of both hydroxy and isopropylamino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
34249-89-3 |
|---|---|
Fórmula molecular |
C13H20N2O3 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)15-7-11(16)8-18-12-5-3-4-10(6-12)13(14)17/h3-6,9,11,15-16H,7-8H2,1-2H3,(H2,14,17) |
Clave InChI |
YLPGQCFKIRCPLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC(=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)


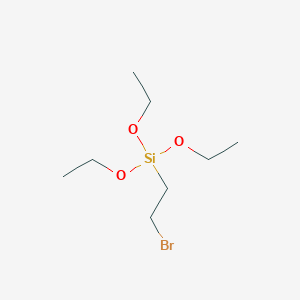
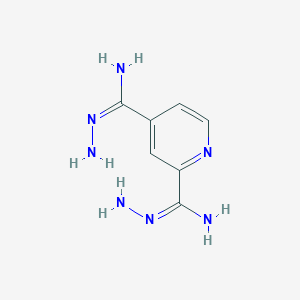
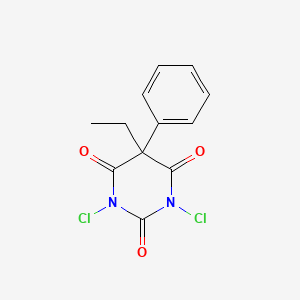

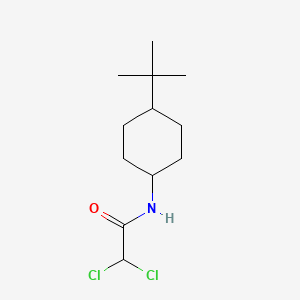
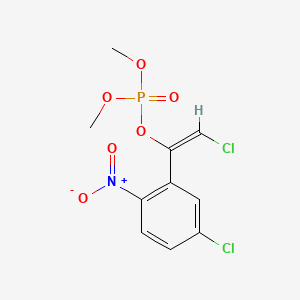

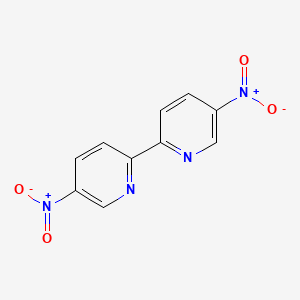
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
